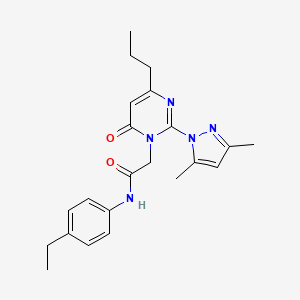![molecular formula C20H20FN5OS B2539890 (1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone CAS No. 2320671-01-8](/img/structure/B2539890.png)
(1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The compound has a complex structure that includes a fluorobenzo[d]thiazol-2-yl group, an azetidin-3-yl group, and a (4-(pyridin-2-yl)piperazin-1-yl)methanone group . The InChI code for the compound is1S/C10H9FN2OS/c11-6-1-2-8-9(3-6)15-10(12-8)13-4-7(14)5-13/h1-3,7,14H,4-5H2 . Physical and Chemical Properties Analysis
The compound has a molecular weight of 224.26 . The storage temperature is 4°C, and it should be protected from light . Unfortunately, other physical and chemical properties such as density, boiling point, and melting point are not available .Scientific Research Applications
Synthesis and Structural Characterization
Compounds similar to "(1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone" have been synthesized and structurally characterized to understand their molecular configurations and potential interactions. For instance, a study by Prasad et al. (2018) focused on a novel bioactive heterocycle, which was evaluated for antiproliferative activity. The structure was confirmed through various spectroscopic methods and X-ray diffraction studies, highlighting the importance of inter and intra-molecular hydrogen bonds for molecular stability. The use of Hirshfeld surface analysis provided insights into the intermolecular interactions present in the solid state of the crystal, which is crucial for understanding the compound's potential biological interactions and stability.
Potential Biological Activities
The exploration of similar compounds has extended to evaluating their potential biological activities, including antimicrobial and anticonvulsant effects. For example, Malik and Khan (2014) synthesized novel derivatives and assessed their anticonvulsant activities, finding compounds with significant potency and protective indexes compared to reference drugs. This research contributes to the understanding of the therapeutic potential of such compounds in treating neurological disorders.
Molecular Docking and Pharmacokinetic Studies
The scientific research applications of these compounds also involve computational studies like molecular docking to predict their interaction with biological targets. Govindhan et al. (2017) synthesized a compound using a click chemistry approach and conducted docking studies to understand its interaction with human serum albumin. This is critical for assessing the pharmacokinetic properties and potential therapeutic applications of these compounds.
Anti-mycobacterial and Antimicrobial Activities
Research by Pancholia et al. (2016) identified the benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold as new anti-mycobacterial chemotypes, highlighting the potential of such compounds in addressing infectious diseases caused by Mycobacterium tuberculosis. The study involved synthesizing diverse derivatives and assessing their in vitro anti-tubercular activity, demonstrating the relevance of these compounds in developing new antimicrobial agents.
Properties
IUPAC Name |
[1-(6-fluoro-1,3-benzothiazol-2-yl)azetidin-3-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN5OS/c21-15-4-5-16-17(11-15)28-20(23-16)26-12-14(13-26)19(27)25-9-7-24(8-10-25)18-3-1-2-6-22-18/h1-6,11,14H,7-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSQYSCCADTXALT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3CN(C3)C4=NC5=C(S4)C=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Ethyl-N-[2-oxo-2-[3-(trifluoromethyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]ethyl]prop-2-enamide](/img/structure/B2539810.png)






![[2-(4-Methylphenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2539819.png)




![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2539828.png)
